molecular formula C16H18N2O2 B12634487 N-(3,3-Diphenylpropyl)-N'-hydroxyurea CAS No. 919996-71-7

N-(3,3-Diphenylpropyl)-N'-hydroxyurea

Cat. No.: B12634487
CAS No.: 919996-71-7
M. Wt: 270.33 g/mol
InChI Key: UNFYDPPFRKZQCC-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylpropyl)-N’-hydroxyurea is an organic compound characterized by the presence of a hydroxyurea group attached to a 3,3-diphenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Diphenylpropyl)-N’-hydroxyurea typically involves the reaction of 3,3-diphenylpropylamine with hydroxylamine. The process can be summarized as follows:

    Starting Materials: 3,3-diphenylpropylamine and hydroxylamine.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.

    Procedure: The 3,3-diphenylpropylamine is dissolved in the chosen solvent, and hydroxylamine is added slowly. The mixture is then heated under reflux for several hours until the reaction is complete.

    Purification: The product is isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure N-(3,3-Diphenylpropyl)-N’-hydroxyurea.

Industrial Production Methods

Industrial production of N-(3,3-Diphenylpropyl)-N’-hydroxyurea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Diphenylpropyl)-N’-hydroxyurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyurea group can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the hydroxyurea group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyurea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea compounds depending on the nucleophile used.

Scientific Research Applications

N-(3,3-Diphenylpropyl)-N’-hydroxyurea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,3-Diphenylpropyl)-N’-hydroxyurea involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyurea group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the 3,3-diphenylpropyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-Diphenylpropenyl)alkanamides: These compounds share a similar 3,3-diphenylpropyl structure but differ in the functional groups attached.

    N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine: Another compound with a similar core structure but different functional groups.

Uniqueness

N-(3,3-Diphenylpropyl)-N’-hydroxyurea is unique due to the presence of the hydroxyurea group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

919996-71-7

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-(3,3-diphenylpropyl)-3-hydroxyurea

InChI

InChI=1S/C16H18N2O2/c19-16(18-20)17-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H2,17,18,19)

InChI Key

UNFYDPPFRKZQCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NO)C2=CC=CC=C2

Origin of Product

United States

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